4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile
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Overview
Description
4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile: is a complex organic compound that features a morpholine ring, a piperazine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The reaction conditions for these methods often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and parallel solid-phase synthesis are techniques that can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carboxylic acid.
Reduction: : Formation of 4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-amine.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interaction with biological systems can be studied to understand its effects on cellular processes.
Medicine: : It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, while the cyano group can participate in chemical reactions within biological systems. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile: can be compared to other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propanoic acid: : This compound lacks the morpholine and cyano groups, making it structurally simpler.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: : This compound has a methoxy group instead of a methyl group, leading to different chemical properties.
The uniqueness of This compound lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[3-[4-(3-methylphenyl)piperazin-1-yl]propanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-16-3-2-4-17(13-16)22-9-7-21(8-10-22)6-5-19(24)23-11-12-25-15-18(23)14-20/h2-4,13,18H,5-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNWACZRWSPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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